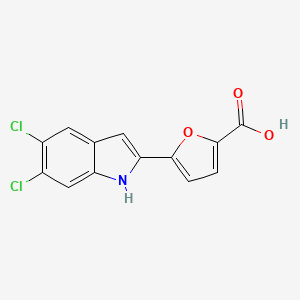
2-Furancarboxylic acid, 5-(5,6-dichloro-1H-indol-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarboxylic acid, 5-(5,6-dichloro-1H-indol-2-yl)- is a complex organic compound that features a furan ring fused with an indole structure, substituted with dichloro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxylic acid, 5-(5,6-dichloro-1H-indol-2-yl)- typically involves multi-step organic reactions. One common method includes the initial formation of the indole ring, followed by the introduction of dichloro substituents. The furan ring is then fused to the indole structure through a series of condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furancarboxylic acid, 5-(5,6-dichloro-1H-indol-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: Halogen atoms can be substituted with other groups, leading to derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Applications De Recherche Scientifique
2-Furancarboxylic acid, 5-(5,6-dichloro-1H-indol-2-yl)- has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Furancarboxylic acid, 5-(5,6-dichloro-1H-indol-2-yl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and influencing cellular processes. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Furandicarboxylic acid: A related compound with applications in polymer production.
5-Hydroxymethylfurfural: Another furan derivative with potential as a bio-based chemical.
Indole-3-acetic acid: An indole derivative with significant biological activity.
Uniqueness
2-Furancarboxylic acid, 5-(5,6-dichloro-1H-indol-2-yl)- is unique due to its combined furan and indole structures, along with dichloro substituents
Propriétés
Numéro CAS |
835594-98-4 |
|---|---|
Formule moléculaire |
C13H7Cl2NO3 |
Poids moléculaire |
296.10 g/mol |
Nom IUPAC |
5-(5,6-dichloro-1H-indol-2-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C13H7Cl2NO3/c14-7-3-6-4-10(16-9(6)5-8(7)15)11-1-2-12(19-11)13(17)18/h1-5,16H,(H,17,18) |
Clé InChI |
DFYAUBGAPXJYDM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)C(=O)O)C2=CC3=CC(=C(C=C3N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















